The compound 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of benzothieno-pyrimidinones. This compound's structural complexity and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to the presence of multiple ring structures, including a benzothieno and pyrimidinone moiety. Its molecular formula is with a molecular weight of approximately 478.64 g/mol. The compound is primarily sourced from chemical databases like Sigma-Aldrich and ChemDiv, which provide information on its synthesis and potential applications in research settings .
The synthesis of this compound typically involves several steps, focusing on the construction of the benzothieno-pyrimidinone core and the introduction of substituents such as the dimethoxyphenyl and methylphenyl groups.
The detailed synthetic route may involve multiple reaction steps, including condensation reactions followed by cyclization to form the desired heterocyclic structure.
The molecular structure of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one features:
The compound's structure can be represented using SMILES notation: CC(C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC=C(C=C2)C(=O)CC(C)=C)
indicating its complex arrangement of rings and functional groups .
The chemical reactivity of this compound can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action for compounds like 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves:
Understanding these mechanisms requires further biological testing and analysis.
Key physical properties include:
Chemical properties such as stability under various pH conditions and reactivity towards common reagents are also important for practical applications in research and development.
This compound has potential applications in:
Further research is necessary to fully elucidate its biological activity and potential therapeutic applications.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7